molecular formula C8H8BrNO3 B1445844 5-Bromo-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 1630763-38-0

5-Bromo-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No. B1445844
CAS RN: 1630763-38-0
M. Wt: 246.06 g/mol
InChI Key: IFPREJFNUSQNLP-UHFFFAOYSA-N
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Description

5-Bromo-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a chemical compound . It appears as a white crystalline or crystalline powder . It is soluble in water and some organic solvents such as ethanol and dichloromethane .


Physical And Chemical Properties Analysis

5-Bromo-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a solid at room temperature . It has a molecular weight of 246.06 . It is soluble in water and some organic solvents .

Scientific Research Applications

Drug Synthesis Precursor

This compound serves as a precursor in the synthesis of various drugs. Its structure is conducive to modifications that can lead to the development of new pharmacologically active molecules. For instance, its reaction with active methylene nitriles can yield derivatives that are potential drug precursors or ligands .

Biological Activity Profiling

The heterocyclic core of this compound is structurally similar to imidazole, which is known for a broad range of biological activities. Therefore, it may exhibit antibacterial, antifungal, and antiviral properties, making it a valuable candidate for further biological activity profiling .

Organic Synthesis Building Block

In organic chemistry, this compound can act as a building block for complex organic syntheses. Its bromine atom is a good leaving group, which can be utilized in nucleophilic substitution reactions, potentially leading to a variety of organic transformations .

Ligand in Coordination Chemistry

Due to its potential to form stable chelates with metal ions, this compound could be explored as a ligand in coordination chemistry. This application could extend to the synthesis of metal-organic frameworks (MOFs) or catalysis .

Antitumor Activity Exploration

Compounds with a dihydropyridine ring have been associated with antitumor activities. The unique substitutions on the ring of this compound might offer a new avenue for the development of antitumor agents, warranting further investigation into its cytotoxic properties .

Chemical Education and Research

This compound can also be used in academic settings for teaching and research purposes. Its structure allows for the demonstration of various chemical reactions and mechanisms, such as electrophilic aromatic substitution and free radical bromination .

Development of Diagnostic Reagents

The reactivity of this compound could be harnessed to develop diagnostic reagents. Its ability to undergo specific reactions under controlled conditions can be applied in the design of assays or tests for detecting biological or chemical substances .

Pharmaceutical Formulation Studies

Finally, the compound’s physicochemical properties, such as solubility and stability, make it suitable for pharmaceutical formulation studies. It could be used to explore new drug delivery systems or to improve the pharmacokinetic profiles of existing drugs .

properties

IUPAC Name

5-bromo-1,6-dimethyl-2-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-4-6(9)3-5(8(12)13)7(11)10(4)2/h3H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPREJFNUSQNLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1C)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1630763-38-0
Record name 5-bromo-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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